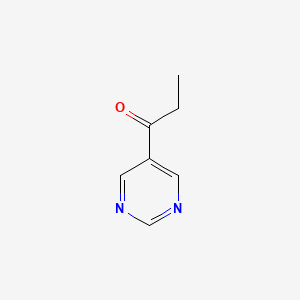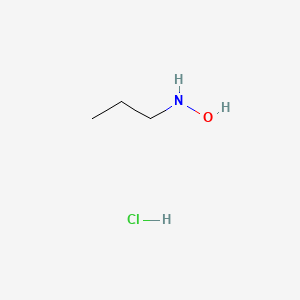
N-allyl-2-chloro-N-(thien-2-ylmethyl)acetamide
Vue d'ensemble
Description
“N-allyl-2-chloro-N-(thien-2-ylmethyl)acetamide” is a biochemical compound used for proteomics research . It has a molecular formula of C10H12ClNOS and a molecular weight of 229.73 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H12ClNOS . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S).Applications De Recherche Scientifique
Heteroaromatic Decarboxylative Claisen Rearrangement Reactions
Research by Craig et al. (2005) demonstrates the application of thien-2-ylmethyl compounds in organic synthesis, specifically in decarboxylative Claisen rearrangement reactions. These reactions facilitate the production of 2,3-disubstituted heteroaromatic products, showcasing the utility of such compounds in synthesizing complex aromatic structures (Craig, King, Kley, & Mountford, 2005).
Acid Catalyzed Heterolysis and Amide Bond Cleavage
The study by Rouchaud et al. (2010) explores the acid-catalyzed hydrolysis of a pyrazol α-chloroacetanilide derivative, leading to the cleavage of amide bonds. This research underscores the reactivity of N-(thien-2-ylmethyl)acetamide derivatives under acid catalysis, contributing to the understanding of their chemical behavior in synthetic pathways (Rouchaud, Metsue, Gustin, Moulart, & Herin, 2010).
Synthesis and Biological Activity of Substituted N-(thieno[2,3-b]pyridine-3-yl)acetamides
Dotsenko et al. (2019) reported on the synthesis and biological activity of substituted N-(thieno[2,3-b]pyridine-3-yl)acetamides. These compounds were found to have significant herbicide antidote properties, showcasing their potential in agricultural applications. The study highlights the importance of structural modification on the bioactivity of N-(thien-2-ylmethyl)acetamide derivatives (Dotsenko, Buryi, Lukina, Stolyarova, Aksenov, Aksenova, Strelkov, & Dyadyuchenko, 2019).
Comparative Metabolism of Chloroacetamide Herbicides
Research by Coleman et al. (2000) investigates the metabolism of chloroacetamide herbicides, such as acetochlor and butachlor, which share structural similarities with N-allyl-2-chloro-N-(thien-2-ylmethyl)acetamide. This study provides insights into the metabolic pathways of these compounds in human and rat liver microsomes, contributing to the understanding of their environmental and health impacts (Coleman, Linderman, Hodgson, & Rose, 2000).
New Metal Complexes of N2S2 Tetradentate Ligands
Al-jeboori et al. (2010) synthesized new tetradentate ligands based on chloro-N-(pyridin-2-ylmethyl)acetamide derivatives, highlighting their potential in forming metal complexes with various geometries. This research extends the application of such compounds to the field of coordination chemistry, where they serve as ligands for the synthesis of metal complexes with potential catalytic, magnetic, and optical properties (Al-jeboori, Al-Tawel, & Ahmad, 2010).
Propriétés
IUPAC Name |
2-chloro-N-prop-2-enyl-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-2-5-12(10(13)7-11)8-9-4-3-6-14-9/h2-4,6H,1,5,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEFYHUSWRZKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=CC=CS1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901212542 | |
| Record name | 2-Chloro-N-2-propen-1-yl-N-(2-thienylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901212542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852399-97-4 | |
| Record name | 2-Chloro-N-2-propen-1-yl-N-(2-thienylmethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852399-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-2-propen-1-yl-N-(2-thienylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901212542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B3387786.png)

![2-[4-(1,3-dithiolan-2-yl)phenoxy]acetic Acid](/img/structure/B3387801.png)
![2-[(2,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B3387825.png)

![2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclohexyl]acetic acid](/img/structure/B3387838.png)

![5-(4-Methylphenyl)-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3387857.png)

![2-chloro-1-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3387870.png)
![5-[(Benzenesulfonyl)methyl]furan-2-carbohydrazide](/img/structure/B3387877.png)
![2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B3387880.png)